![molecular formula C9H10ClNO B2448145 N-[3-(chloromethyl)phenyl]acetamide CAS No. 90942-40-8](/img/structure/B2448145.png)
N-[3-(chloromethyl)phenyl]acetamide
説明
N-[3-(chloromethyl)phenyl]acetamide (CMPA) is an organic compound that is used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 201.57 g/mol and a melting point of 98-100 °C. CMPA is an important compound due to its wide range of applications in fields such as biochemistry, pharmacology, and toxicology. It is also used in the synthesis of other compounds and as a reagent in various reactions.
科学的研究の応用
Silylated Derivatives Synthesis and Structure
- N-(2-hydroxyphenyl)acetamide was synthesized with chlorotrimethylsilane. Transsilylation by chloro(chloromethyl)dimethylsilane led to a new compound, investigated using NMR, X-ray analysis, FTIR spectroscopy, and DFT methods (Nikonov et al., 2016).
Radiosynthesis of Herbicides
- Radiosynthesis of chloroacetanilide herbicides, like acetochlor, and a dichloroacetamide safener was conducted for studies on metabolism and mode of action (Latli & Casida, 1995).
Improvement in Synthesis Techniques
- Improved synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was studied, focusing on technical methods and cost-effectiveness (Gong Fenga, 2007).
Comparative Metabolism in Liver Microsomes
- The metabolism of chloroacetamide herbicides and metabolites in human and rat liver microsomes was compared, exploring a pathway potentially involving carcinogenicity (Coleman et al., 2000).
Anti-Arthritic Properties
- N-(2-hydroxy phenyl) acetamide showed anti-arthritic and anti-inflammatory properties in adjuvant-induced arthritis in rats (Jawed et al., 2010).
Synthesis and Characterization Studies
- 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through several chemical processes, with the structure confirmed by IR and MS spectroscopy (Zhong-cheng & Wan-yin, 2002).
Analysis of Conformations
- Conformations of certain chloro and diphenylthiophosphoryl acetamides were studied using the dipole moment method and quantum chemical calculations (Ishmaeva et al., 2015).
Synthesis of N-phenyl Acetamide Derivatives
- N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized, optimizing conditions for the highest yield (Tao Jian-wei, 2009).
特性
IUPAC Name |
N-[3-(chloromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMMJJQBRPVSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(chloromethyl)phenyl]acetamide | |
CAS RN |
90942-40-8 | |
| Record name | N-[3-(chloromethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

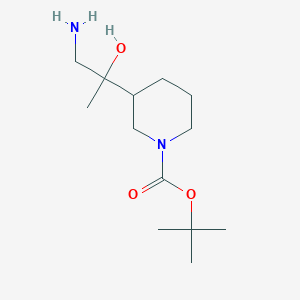
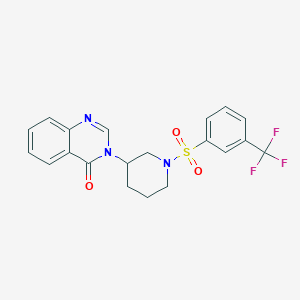
![N-[3-(4-fluorobenzenesulfonamido)-4-methoxyphenyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2448066.png)
![1-[4-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2448067.png)
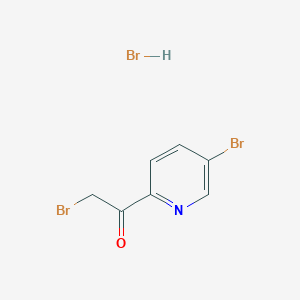

![1-methyl-8-(3-methylphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2448072.png)
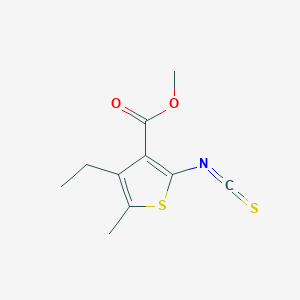
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2448074.png)
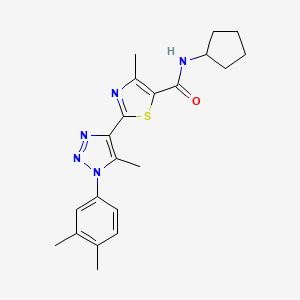

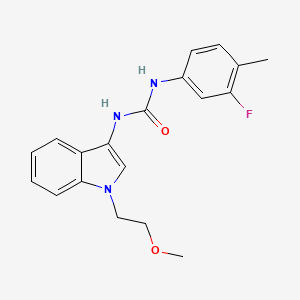
![3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2448081.png)
